molecular formula C7H9NO2S B13647760 (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone

(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone

Cat. No.: B13647760
M. Wt: 171.22 g/mol
InChI Key: CEIJUCQAOKEMCH-UHFFFAOYSA-N
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Description

(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is an organic compound with the molecular formula C7H9NO2S It is characterized by the presence of a hydroxyphenyl group, an imino group, and a lambda6-sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 3-hydroxybenzaldehyde with a suitable sulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone shares similarities with other sulfanone derivatives, such as:
    • (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfoxide
    • (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfone

Uniqueness

  • The presence of the hydroxyphenyl group and the specific arrangement of functional groups in this compound confer unique chemical properties and reactivity, distinguishing it from other related compounds.

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

3-(methylsulfonimidoyl)phenol

InChI

InChI=1S/C7H9NO2S/c1-11(8,10)7-4-2-3-6(9)5-7/h2-5,8-9H,1H3

InChI Key

CEIJUCQAOKEMCH-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC(=C1)O

Origin of Product

United States

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